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Abstract
Nigerose, also known as sakebiose, is a rare disaccharide composed of two glucose units

linked by an α-1,3-glycosidic bond. Initially discovered as a component of the fungal

polysaccharide nigeran and later identified in fermented products like Japanese sake,

nigerose has garnered increasing interest for its unique physicochemical properties and

potential biological activities. This technical guide provides a comprehensive overview of the

history of nigerose, detailing its discovery and isolation. It further delves into the various

methodologies for its synthesis, including both chemical and enzymatic approaches, with a

focus on providing detailed experimental protocols. Quantitative data on synthesis yields and

the physicochemical properties of nigerose are summarized in structured tables for

comparative analysis. Additionally, this guide explores the potential immunomodulatory effects

of nigerose and illustrates a plausible signaling pathway through which it may exert its

biological functions. This document is intended to be a valuable resource for researchers and

professionals in the fields of carbohydrate chemistry, biotechnology, and drug development.

Discovery and History
Nigerose (3-O-α-D-glucopyranosyl-D-glucose) was first identified as a structural component of

nigeran, a polysaccharide found in the cell walls of fungi such as Aspergillus niger.[1] Its

alternative name, sakebiose, originates from its discovery in Japanese sake, a traditional rice

wine.[2] The unfermentable nature of nigerose allows it to persist through the fermentation
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process.[3] Early research focused on its isolation from natural sources, such as the partial

hydrolysis of nigeran or extraction from dextrans produced by microorganisms like Leuconostoc

mesenteroides.[3] These initial discoveries laid the groundwork for further investigation into the

chemical and biological properties of this unique disaccharide.

Physicochemical Properties of Nigerose
Nigerose is a white, solid carbohydrate with the chemical formula C₁₂H₂₂O₁₁. A summary of its

key physicochemical properties is presented in Table 1.

Property Value Reference

Chemical Formula C₁₂H₂₂O₁₁ [4]

Molar Mass 342.30 g/mol

CAS Number 497-48-3

Appearance White solid

Purity (typical) ≥90.0% (HPLC)

Synonyms
Sakebiose, 3-O-α-D-

Glucopyranosyl-D-glucose

Synthesis of Nigerose
The limited availability of nigerose from natural sources has driven the development of various

synthetic strategies. Both chemical and enzymatic methods have been successfully employed

to produce this rare sugar.

Chemical Synthesis of Nigerose
The Koenigs-Knorr reaction is a classic method for the formation of glycosidic bonds and can

be adapted for the synthesis of nigerose. This method generally involves the reaction of a

glycosyl halide with an alcohol in the presence of a promoter, such as a silver or mercury salt.

Materials:

Protected glucosyl bromide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
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Partially protected glucose acceptor with a free hydroxyl group at the C-3 position

Silver(I) oxide or other suitable promoter

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Celite

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

To a solution of the partially protected glucose acceptor (1.1 equivalents), silver(I) oxide (1.0

equivalent), and a catalyst if applicable (e.g., 2-aminoethyl diphenylborinate, 10 mol%) in an

anhydrous solvent, add the protected glucosyl bromide (1.0 equivalent) at room temperature.

Stir the reaction mixture at room temperature for a duration determined by reaction

monitoring (e.g., 4 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts,

and wash the pad with a suitable solvent (e.g., dichloromethane).

Concentrate the filtrate under reduced pressure.

Purify the resulting residue by silica gel column chromatography using an appropriate

solvent gradient (e.g., ethyl acetate/hexane) to yield the protected nigerose derivative.

The protecting groups can then be removed under standard deprotection conditions (e.g.,

Zemplén deacetylation for acetyl groups) to yield nigerose.

Enzymatic Synthesis of Nigerose
Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for

nigerose production. One-pot enzymatic systems utilizing phosphorylases have been

developed to synthesize nigerose from inexpensive and abundant sugar resources.
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This protocol is based on the combined action of maltose phosphorylase and nigerose
phosphorylase.

Materials:

Maltose

Sodium phosphate buffer (pH 7.0)

Maltose phosphorylase (e.g., from Lactobacillus brevis)

Nigerose phosphorylase (e.g., from Anaerosporobacter mobilis)

Deionized water

Procedure:

Prepare a reaction mixture (e.g., 1 mL) containing 500 mM maltose in sodium phosphate

buffer (pH 7.0).

Add maltose phosphorylase (e.g., 0.30 U/mL) and nigerose phosphorylase (e.g., 0.62 U/mL)

to the reaction mixture.

Incubate the reaction at 30°C.

Monitor the production of nigerose over time (e.g., up to 72 hours) using High-Performance

Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Quantitative Data on Enzymatic Synthesis
The efficiency of enzymatic nigerose synthesis can be influenced by the choice of substrate

and enzymes. Table 2 summarizes the yields of nigerose obtained from various starting

materials in one-pot enzymatic reactions.
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Starting
Material

Key Enzymes
Nigerose
Concentration
(mM)

Yield (%) Reference

Maltose

Maltose

phosphorylase,

Nigerose

phosphorylase

319 62

Cellobiose

Cellobiose

phosphorylase,

Nigerose

phosphorylase,

α/β-

phosphoglucomu

tase

129 52

Sucrose

Sucrose

phosphorylase,

Nigerose

phosphorylase,

α/β-

phosphoglucomu

tase, Xylose

isomerase

350 67

Starch

Glycogen

phosphorylase,

Isoamylase,

Nigerose

phosphorylase,

α/β-

phosphoglucomu

tase

270
52 (based on

glucose)
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Maltose

Maltose

phosphorylase,

Nigerose

phosphorylase

(from A. mobilis)

- 66.3

Isolation and Purification of Nigerose
Following synthesis or extraction, nigerose must be purified from the reaction mixture or

natural extract. Chromatographic techniques are commonly employed for this purpose.

Materials:

Crude nigerose solution

Chromatography resin (e.g., silica gel, activated charcoal, or a specialized carbohydrate

column)

Elution solvents (e.g., acetonitrile/water or ethanol/water mixtures)

Fraction collector

Rotary evaporator or freeze-dryer

Procedure:

Preparation of the Crude Sample: Concentrate the reaction mixture or extract to a suitable

volume. It may be necessary to pre-treat the sample to remove proteins or other large

molecules.

Column Chromatography:

Pack a chromatography column with the chosen stationary phase (e.g., silica gel).

Equilibrate the column with the starting elution solvent.

Load the crude nigerose sample onto the column.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elute the column with a gradient of solvents (e.g., increasing concentration of acetonitrile

in water) to separate the different sugars.

Collect fractions using a fraction collector.

Analysis of Fractions: Analyze the collected fractions for the presence of nigerose using a

suitable method such as TLC or HPAEC-PAD.

Pooling and Concentration: Pool the fractions containing pure nigerose.

Final Product Isolation: Remove the solvent from the pooled fractions using a rotary

evaporator or by freeze-drying to obtain pure, solid nigerose.

Biological Significance and Signaling Pathways
Recent studies have suggested that nigerose may possess immunomodulatory properties.

While the precise mechanisms are still under investigation, it is plausible that nigerose, like

other glycans, could interact with pattern recognition receptors (PRRs) on immune cells, such

as macrophages and dendritic cells, to initiate a signaling cascade.

Potential Immunomodulatory Signaling Pathway
The activation of immune cells by external stimuli often involves intracellular signaling

cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B

(NF-κB) pathways. These pathways play a crucial role in regulating the expression of genes

involved in inflammation, immune responses, and cell survival. A hypothetical signaling

pathway for nigerose-mediated immune cell activation is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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